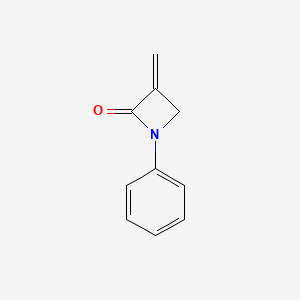

3-Methylidene-1-phenylazetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylidene-1-phenylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-11(10(8)12)9-5-3-2-4-6-9/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCLLNXQSYQNOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3 Methylidene 1 Phenylazetidin 2 One Chemistry

Reaction Pathway Elucidation for Cycloadditions

The exocyclic double bond of 3-methylidene-1-phenylazetidin-2-one serves as a dienophile or dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with nitrones or azomethine ylides, which provides a route to complex spirocyclic β-lactam frameworks. nih.govwikipedia.org

The reaction with an azomethine ylide, a nitrogen-based 1,3-dipole, is a concerted, pericyclic process that proceeds via a six-electron, suprafacial addition with respect to both the dipole and the dipolarophile. wikipedia.org The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory. Theoretical studies on similar [3+2] cycloadditions indicate that the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the reaction's feasibility and regiochemical outcome. rsc.org

For the reaction between this compound (the dipolarophile) and an azomethine ylide (the 1,3-dipole), the pathway can be elucidated as follows:

Approach of Reactants : The azomethine ylide approaches the C3-C4 double bond of the azetidinone.

Transition State : A highly ordered, five-membered transition state is formed. The reaction is believed to be concerted, with the two new carbon-carbon bonds forming simultaneously, albeit potentially asynchronously. wikipedia.org

Product Formation : The cycloaddition results in the formation of a spiro-pyrrolidinyl-β-lactam. The stereochemistry of the final product is dictated by the geometry of the reactants and the transition state.

DFT studies on analogous systems have shown that the reaction proceeds through a kinetically and thermodynamically favored pathway, leading to a specific regio- and stereoisomer. rsc.org The formation of a single major product is often observed due to the high regio- and stereoselectivity inherent in these concerted cycloadditions. nih.govwikipedia.org

Base-Mediated Rearrangements and Cyclizations

In the presence of a base, this compound can undergo rearrangements. One plausible pathway involves the migration of the exocyclic double bond into the four-membered ring, which is a common isomerization for α,β-unsaturated carbonyl compounds.

This transformation can be initiated by the deprotonation of the C4-protons by a suitable base, leading to the formation of an enolate intermediate. Subsequent protonation can then occur at the exocyclic carbon, resulting in the thermodynamically more stable endocyclic double bond.

A proposed mechanism for this base-catalyzed double bond migration is:

Deprotonation : A base abstracts a proton from the C4 position of the azetidinone ring, forming a resonance-stabilized enolate.

Protonation : The enolate is protonated at the exocyclic methylene (B1212753) carbon, leading to the formation of the isomerized product with an endocyclic double bond.

This type of isomerization is influenced by factors such as the strength of the base, the solvent, and the temperature.

Furthermore, the electrophilic nature of the exocyclic double bond, conjugated to the carbonyl group, makes it susceptible to conjugate addition by nucleophiles in a base-catalyzed manner. This can lead to the formation of various functionalized β-lactam derivatives.

Palladium-Catalyzed Transformations and Ring-Opening Processes

Palladium catalysts are effective in mediating a variety of transformations involving this compound, including allylic substitutions and ring-opening reactions. These reactions typically proceed through the formation of a π-allylpalladium intermediate. mdpi.com

A notable example is the palladium-catalyzed allylic amination, where the exocyclic methylene group acts as an allylic system. nih.gov The generally accepted mechanism for this type of reaction involves the following key steps:

Coordination : A low-valent palladium(0) species coordinates to the exocyclic double bond of the this compound.

Oxidative Addition : The palladium(0) complex undergoes oxidative addition to the C4-N1 bond of the strained β-lactam ring or, more commonly in allylic systems, to a leaving group if one were present. In the context of allylic C-H activation, a Pd(II) catalyst can abstract an allylic proton to form a π-allylpalladium(II) complex. mdpi.com For allylic amination, the reaction often starts with a Pd(0) catalyst that coordinates to the alkene.

π-Allylpalladium Complex Formation : This leads to the formation of a η³-π-allylpalladium(II) complex. This intermediate is key to the subsequent functionalization steps.

Nucleophilic Attack (Transmetalation not typically involved in allylic amination) : An amine nucleophile attacks the π-allyl ligand. This attack can occur either directly on the allyl moiety (outer-sphere attack) or after coordination to the palladium center (inner-sphere attack). For soft nucleophiles like amines, an outer-sphere attack is common. nih.gov

The regioselectivity of the nucleophilic attack on the unsymmetrical π-allylpalladium intermediate is a critical aspect of these reactions. The nucleophile can attack either of the terminal carbons of the allyl system. This regioselectivity is influenced by several factors:

Electronic Effects : The electronic nature of the substituents on the π-allyl ligand can direct the nucleophile to the more electrophilic carbon.

Steric Effects : Steric hindrance from the ligands on the palladium and the substituents on the substrate can favor attack at the less hindered position.

Ligand Control : The choice of phosphine (B1218219) or other ligands on the palladium catalyst can profoundly influence the regioselectivity.

In the case of allylic amination of substrates that can form linear or branched products, the nature of the amine nucleophile and the solvent can also play a significant role in determining the regiochemical outcome. nih.gov For instance, the use of NH aziridines as nucleophiles has been shown to favor the formation of branched products. nih.gov

Carbene-Mediated Rearrangements and Intermolecular Reactions of Azetidin-4-ylidenes

The generation of an azetidin-4-ylidene, a carbene intermediate, from this compound is a hypothetical process that could lead to interesting rearrangements. While the direct conversion is not well-documented, one could envision a multi-step sequence, for example, involving dihydroxylation of the double bond, oxidation to a ketone, and subsequent conversion to a tosylhydrazone, which could then eliminate nitrogen to form the carbene.

Once formed, the azetidin-4-ylidene would be a highly reactive intermediate capable of undergoing various transformations.

A primary reaction pathway for carbenes is the 1,2-hydride shift, a rearrangement where a hydrogen atom migrates from an adjacent carbon to the carbene carbon. nih.gov This intramolecular rearrangement is driven by the formation of a more stable species, in this case, an alkene.

For a hypothetical azetidin-4-ylidene, a 1,2-hydrogen migration would involve the following steps:

Carbene Formation : The azetidin-4-ylidene is generated.

1,2-Hydride Shift : A hydrogen atom from the C3 position of the azetidinone ring migrates to the carbene carbon at C4.

Product Formation : This migration results in the formation of a new C-H bond at C4 and a C=C double bond between C3 and the former methylene carbon, yielding a substituted 2-azetidinone with an endocyclic double bond.

Computational studies on 1,2-hydrogen migrations in other carbenes have shown that these are typically very fast reactions with low activation barriers. Quantum mechanical tunneling can play a significant role, especially at lower temperatures.

The performed searches covered a range of related keywords including "3-methylene-beta-lactams cycloaddition reactions," "cycloaddition reactions of exocyclic α,β-unsaturated lactams," and "Diels-Alder reactions of 3-methylene-1-phenylazetidin-2-one." The results of these searches yielded general information on the cycloaddition reactions of broader classes of compounds, such as α,β-unsaturated lactams and sultams. However, they did not provide the specific mechanistic details, research findings, or data tables required to construct the requested article on the cycloaddition reactions of this compound with activated dienes.

Therefore, due to the absence of specific scientific literature on this topic, it is not possible to generate the detailed and data-rich article as per the user's instructions.

Reactivity and Chemical Transformations of 3 Methylidene 1 Phenylazetidin 2 One

Ring-Opening Reactions

The inherent ring strain of the azetidin-2-one (B1220530) core makes it susceptible to nucleophilic attack, leading to ring-opening reactions. researchgate.net This reactivity is a cornerstone of the biological activity of β-lactam antibiotics, which function by acylating serine residues in bacterial enzymes. rsc.org In a synthetic context, the controlled cleavage of the β-lactam ring provides access to functionalized acyclic amides.

The ring-opening can proceed via cleavage of different bonds within the ring, primarily the N1-C2 (acyl-nitrogen) bond or the N1-C4 bond. The regioselectivity of the cleavage is influenced by the nature of the nucleophile, the substituents on the lactam ring, and the reaction conditions. For instance, hydrolysis under acidic or basic conditions typically cleaves the amide bond (N1-C2) to yield a β-amino acid derivative.

While specific studies on 3-methylidene-1-phenylazetidin-2-one are not extensively detailed in the literature, analogies can be drawn from the behavior of other substituted β-lactams. Nucleophiles such as alcohols, amines, and thiols can open the ring to produce the corresponding esters, amides, and thioesters of the corresponding β-amino acid. researchgate.net Organometallic reagents can also induce ring-opening, often following an initial attack at the carbonyl group. acs.org

Derivatization at the Nitrogen Atom

For this compound, the nitrogen atom is already substituted with a phenyl group, making further derivatization at this position challenging without cleaving the N-phenyl bond. Reactions typically seen for N-unsubstituted β-lactams, such as N-alkylation, N-acylation, or N-sulfenylation, are not directly applicable. cnr.it

Transformations involving the N-phenyl group, such as electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl ring, could theoretically occur. However, these reactions often require harsh conditions that might not be compatible with the strained β-lactam ring, potentially leading to decomposition or ring-opening as a competing pathway. Consequently, derivatization at the nitrogen atom for this specific compound is not a commonly reported transformation.

Transformations of the Exocyclic Methylene (B1212753) Group

The exocyclic C=C double bond is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures, including spirocyclic systems.

The exocyclic methylene group is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Heck (or Mizoroki-Heck) reaction. wikipedia.orgnumberanalytics.com This reaction involves coupling the methylene-β-lactam with an aryl or vinyl halide (or triflate) to form a substituted alkene. wikipedia.orgorganic-chemistry.org Specifically, the reaction of 3-methylene-β-lactams with aryl diazonium salts, a variation known as the Matsuda-Heck arylation, proceeds with high exo- and E-selectivity to yield arylidene-β-lactams. organic-chemistry.org This transformation is valuable for synthesizing compounds with extended conjugation. numberanalytics.com The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.comlibretexts.org

| Reactant A (β-Lactam) | Reactant B (Coupling Partner) | Catalyst | Base/Solvent | Product | Yield | Ref |

| Methylene-β-lactam | Arene diazonium salt | Pd(OAc)₂ | NaOAc / MeOH | (E)-Arylidene-β-lactam | High | organic-chemistry.org |

| Methylene-β-lactam | Aryl halide | Palladium complex | Base / Organic Solvent | Arylidene-β-lactam | Good | organic-chemistry.org |

The electron-deficient nature of the exocyclic double bond, influenced by the adjacent carbonyl group, makes it a competent dipolarophile in 1,3-dipolar cycloaddition reactions. mdpi.com This reaction is a powerful method for constructing five-membered heterocyclic rings fused in a spirocyclic fashion to the β-lactam core. For instance, α-methylene lactams react with diazoacetates or nitrile oxides to prepare chiral spirocyclic pyrazolines and isoxazolines, respectively. acs.org These reactions can be rendered enantioselective through the use of chiral catalysts. acs.org

| Reactant A (β-Lactam) | Reactant B (Dipole) | Catalyst/Conditions | Product | Yield | Enantiomeric Excess (ee) | Ref |

| α-Methylene lactam | Diazoacetate | Mg(OTf)₂ / Chiral Ligand | Spirocyclic pyrazoline | up to 91% | up to 89% | acs.org |

| α-Methylene lactam | Nitrile oxide | Mg(OTf)₂ / Chiral Ligand | Spirocyclic isoxazoline | 82-89% | 87% | acs.org |

Reactions Involving the β-Lactam Carbonyl Moiety

The carbonyl group of the β-lactam can be reduced to a methylene group, converting the azetidin-2-one into the corresponding azetidine (B1206935). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org This reaction provides a direct route from the readily accessible β-lactam scaffold to the saturated azetidine ring system, which is another important heterocyclic motif in medicinal chemistry.

Grignard reagents and other organometallic nucleophiles can add to the carbonyl carbon of the β-lactam. masterorganicchemistry.commnstate.edu Unlike the reaction with esters, where double addition often occurs, the strained nature of the β-lactam can sometimes allow for the isolation of the initial tetrahedral intermediate or its subsequent products. masterorganicchemistry.com However, the high reactivity of Grignard reagents can also lead to ring-opening as a competing pathway. mnstate.edursc.org The outcome depends heavily on the specific substrates and reaction conditions, such as solvent and temperature. rsc.org The initial addition would form a hemiaminal-like intermediate which could then be further transformed.

Theoretical and Computational Studies on 3 Methylidene 1 Phenylazetidin 2 One

Quantum Chemical Calculations for Molecular Stability

Quantum chemical calculations are fundamental in assessing the molecular stability of a compound like 3-Methylidene-1-phenylazetidin-2-one. Such studies would typically involve geometry optimization to find the lowest energy structure. Key parameters derived from these calculations include the total electronic energy, the energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO gap.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would be applied to predict a variety of properties.

Table 1: Potential DFT Applications for this compound

| Property | DFT Functional/Basis Set (Example) | Description |

|---|---|---|

| Optimized Geometry | B3LYP/6-31G(d) | Predicts bond lengths, bond angles, and dihedral angles of the lowest energy conformation. |

| Vibrational Frequencies | B3LYP/6-31G(d) | Calculates infrared (IR) and Raman spectra to confirm the structure is a true energy minimum and to compare with experimental data. |

| Electronic Properties | M06-2X/cc-pVTZ | Determines HOMO-LUMO energies, ionization potential, and electron affinity to understand reactivity. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-31G(d) | Maps the electrostatic potential onto the electron density surface to identify regions susceptible to nucleophilic or electrophilic attack. |

These applications provide a detailed picture of the molecule's electronic landscape, which is crucial for understanding its chemical behavior and potential as a synthon in organic chemistry.

Prediction of Reaction Energetics and Transition States

Computational chemistry is invaluable for studying reaction mechanisms, energetics, and the structures of transient species like transition states. For this compound, this would involve modeling its participation in various chemical reactions, such as cycloadditions or nucleophilic attacks at the β-lactam carbonyl or the exocyclic double bond.

Conformational Analysis and Stereochemical Preferences

The biological activity and reactivity of β-lactams are often highly dependent on their three-dimensional structure. nih.gov Conformational analysis of this compound would explore the different spatial arrangements of its atoms and determine their relative energies.

The primary focus would be on the puckering of the four-membered β-lactam ring and the orientation of the N-phenyl substituent relative to the ring. While the exocyclic double bond introduces rigidity at the C3 position, rotation around the N-C(phenyl) bond would lead to different conformers. Potential energy surface (PES) scans would be performed by systematically varying key dihedral angles to identify all stable conformers and the energy barriers separating them. The results would indicate the most populated conformation in solution and provide insight into how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants. ias.ac.in

Advanced Applications in Organic Synthesis

3-Methylidene-1-phenylazetidin-2-one as a Versatile Synthon

The inherent ring strain and the presence of a reactive methylene (B1212753) group make this compound a prime candidate for a variety of chemical transformations. Its utility as a versatile synthetic intermediate is a cornerstone of its growing importance.

Precursor for Complex Heterocyclic Architectures

The exocyclic double bond in this compound serves as a linchpin for the construction of diverse and complex heterocyclic frameworks, particularly spirocyclic compounds. Spiro-heterocycles are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activity. nih.govrsc.org

One of the key reactions leveraging this reactivity is the 1,3-dipolar cycloaddition. For instance, the reaction of 3-methylidene-β-lactams with in situ generated azomethine ylides provides an efficient route to spiro-pyrrolidinyl-azetidin-2-ones. This transformation allows for the creation of multiple stereocenters in a single step with a high degree of regio- and diastereoselectivity. The resulting spirocyclic structures are valuable scaffolds for drug discovery. nih.govrsc.org

Furthermore, the reaction of 3-methylidene-β-lactams with nitrones, catalyzed by copper(I), can lead to the formation of spirocyclic isoxazolidinyl-β-lactams. This type of domino reaction, involving a Kinugasa/Michael sequence, can generate up to four contiguous stereocenters with excellent control over the stereochemical outcome. rsc.org

The versatility of this compound as a precursor is summarized in the table below, highlighting its role in the synthesis of various spiro-heterocycles.

| Dipole/Reagent | Resulting Heterocyclic System | Reaction Type | Reference |

| Azomethine Ylides | Spiro-pyrrolidinyl-azetidin-2-ones | 1,3-Dipolar Cycloaddition | nih.govrsc.org |

| Nitrones | Spiro-isoxazolidinyl-β-lactams | Domino Kinugasa/Michael | rsc.org |

Building Block for Functionalized Chiral Scaffolds

The development of methodologies for the enantioselective functionalization of β-lactams is a significant area of research, given their prevalence in biologically active molecules. nih.gov this compound serves as a prochiral substrate for the synthesis of functionalized chiral scaffolds through catalytic asymmetric reactions.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-lactams. researchgate.net Chiral amines and phosphines have been employed as catalysts in Staudinger-type cycloadditions to generate chiral β-lactams. researchgate.net While direct asymmetric catalysis on this compound is an area of ongoing research, the principles established for other β-lactam systems provide a framework for its potential in this arena. For example, the use of chiral catalysts can facilitate the enantioselective addition of nucleophiles to the exocyclic double bond, thereby creating a chiral center at the C3 position.

The synthesis of chiral spirocyclic β-lactams has been achieved through copper-catalyzed domino reactions of prochiral cyclohexadienones and nitrones, demonstrating the feasibility of creating complex chiral architectures from related systems. rsc.org This approach highlights the potential for developing similar enantioselective transformations using this compound as the starting material. The ability to introduce chirality and further functionalize the resulting products opens avenues for the creation of libraries of compounds with potential therapeutic applications.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound has spurred the development of novel synthetic methodologies that are both efficient and environmentally conscious.

Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The reactive nature of this compound makes it an ideal substrate for initiating such sequences.

A prominent example is the tandem Michael addition-cyclization reaction. The exocyclic double bond acts as a Michael acceptor, reacting with a suitable nucleophile. The resulting enolate intermediate can then participate in an intramolecular cyclization, leading to the formation of more complex, often polycyclic, structures. beilstein-journals.org Organocatalytic tandem Michael conjugate additions have been successfully employed for the stereocontrolled synthesis of various heterocycles. beilstein-journals.org

For instance, a tandem Michael addition/imine isomerization/[3+2] cycloaddition sequence has been developed for the synthesis of cyclohepta[b]pyrroles under mild, transition-metal-free conditions. rsc.org While this specific example does not use a β-lactam, the underlying principle of using a Michael addition to trigger a subsequent cycloaddition is directly applicable to this compound. The reaction of this compound with a dinucleophile could initiate a cascade leading to fused or bridged heterocyclic systems.

The potential for this compound in various tandem reactions is outlined below:

| Initiating Reaction | Subsequent Reaction(s) | Potential Product Class | Reference Concept |

| Michael Addition | Intramolecular Aldol/Claisen Condensation | Bicyclic β-lactams | nih.gov |

| Michael Addition | Intramolecular Cyclization | Fused heterocycles | beilstein-journals.org |

| Michael Addition | Imine Isomerization / [3+2] Cycloaddition | Polycyclic aza-heterocycles | rsc.org |

Green Chemistry Principles in Azetidinone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. unibo.it

In the context of azetidinone synthesis, green approaches focus on several key areas, including the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste. One notable advancement is the use of microwave irradiation to accelerate reaction times and improve yields in the synthesis of azetidinone derivatives. For example, the synthesis of substituted 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been successfully achieved using microwave synthesis, which is a time-saving, efficient, and eco-friendly technique compared to conventional heating methods. researchgate.net

Furthermore, the development of catalytic enantioselective methods for β-lactam synthesis contributes to green chemistry by reducing the need for chiral auxiliaries and stoichiometric reagents. researchgate.net The use of organocatalysts and biocatalysts, such as engineered myoglobin (B1173299) variants for C-H amidation to form lactam rings, represents a significant step towards more sustainable synthetic routes. researchgate.net While specific green chemistry protocols for the synthesis of this compound are still emerging, the application of these principles to the broader class of azetidinones indicates a clear and promising direction for future research.

Analytical Characterization Techniques in Azetidinone Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds by examining the interaction of electromagnetic radiation with the substance. For 3-Methylidene-1-phenylazetidin-2-one, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools for structural confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the N-phenyl group would typically appear in the aromatic region, between δ 7.0 and 7.5 ppm. The methylene (B1212753) protons of the azetidinone ring (at the C4 position) would likely resonate as a singlet or a closely coupled system around δ 3.0-3.5 ppm. The exocyclic methylene protons (=CH₂) are expected to appear as two distinct signals in the region of δ 5.0-6.0 ppm, potentially as doublets or multiplets depending on their coupling with each other and other nearby protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. A key signal would be that of the carbonyl carbon (C=O) of the β-lactam ring, which is expected to appear in the range of δ 165-175 ppm. The carbons of the phenyl ring would show signals between δ 120 and 140 ppm. The C4 methylene carbon of the azetidinone ring is anticipated to have a chemical shift in the range of δ 40-50 ppm. The sp² carbons of the exocyclic methylene group would be observed at approximately δ 100-110 ppm for the terminal carbon (=CH₂) and δ 135-145 ppm for the quaternary carbon (C=).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 165-175 |

| C3 | - | 135-145 |

| C4-H₂ | 3.0-3.5 | 40-50 |

| =CH₂ | 5.0-6.0 | 100-110 |

| N-Phenyl (C) | - | 120-140 |

| N-Phenyl (H) | 7.0-7.5 | - |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching of the β-lactam ring. This typically appears at a high frequency, around 1730-1760 cm⁻¹, due to the ring strain. The C=C stretching of the exocyclic methylene group is expected to be observed in the region of 1650-1680 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic ring and the methylene groups would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| β-Lactam C=O | Stretching | 1730-1760 |

| Exocyclic C=C | Stretching | 1650-1680 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental formula.

The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for β-lactams involves the cleavage of the four-membered ring. For this compound, characteristic fragments could arise from the loss of CO, or cleavage to form ions corresponding to phenyl isocyanate (C₆H₅NCO) and the methylene ketene (B1206846) fragment.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule, this technique can unambiguously establish its absolute configuration. While this compound itself is achiral, derivatives with substituents at the C4 position could be chiral. X-ray crystallographic studies on related N-phenylazetidin-2-one derivatives have provided valuable data on the geometry of the β-lactam ring, which is generally found to be nearly planar.

Chromatographic Techniques for Purification and Analysis (TLC, Column Chromatography)

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be suitable as the mobile phase. The Rƒ value would depend on the exact solvent composition.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase is the standard method. The choice of eluent would be guided by the results from TLC, typically using a solvent system that provides an Rƒ value of around 0.2-0.4 for the desired compound to ensure good separation.

Future Research Directions and Unexplored Avenues

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of 3-methylidene-1-phenylazetidin-2-one and its derivatives presents ongoing challenges in achieving high levels of stereoselectivity and efficiency. Future research will likely focus on the development of novel catalytic systems to address these challenges.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and N-heterocyclic carbenes (NHCs), have shown promise in the asymmetric synthesis of β-lactams. beilstein-journals.org Future work could explore the application of these and other novel organocatalysts to stereoselectively control the formation of the β-lactam ring in the synthesis of this compound. The development of bifunctional catalysts that can activate both the imine and the ketene (B1206846) precursor could be a particularly fruitful avenue.

Transition Metal Catalysis: Transition metals like palladium and rhodium have been utilized in the synthesis of β-lactams through various mechanisms, including C-H activation and cycloaddition reactions. rsc.orgresearchgate.net A key area for future investigation is the development of chiral transition metal complexes that can catalyze the enantioselective synthesis of this compound. For instance, palladium-catalyzed intramolecular C(sp³)–H amidation has been shown to be an effective method for the asymmetric synthesis of β-lactams. researchgate.net The design of ligands that can effectively control the stereochemistry of such transformations for methylene-substituted β-lactams is a critical next step.

Photoredox and Biocatalysis: Emerging catalytic technologies like photoredox catalysis and biocatalysis offer new possibilities. Photoredox catalysis can enable novel reaction pathways for β-lactam synthesis under mild conditions. beilstein-journals.orgresearchgate.netnih.gov Biocatalysis, using enzymes such as β-lactam synthetase or engineered enzymes, could provide a highly selective and environmentally friendly route to chiral this compound. nih.govchemistryworld.com Research into identifying or engineering enzymes that can accommodate the specific steric and electronic properties of the substrates for this compound is a significant but potentially rewarding challenge. benthamdirect.comresearchgate.netnih.govresearchgate.net

| Catalytic Approach | Potential Advantages | Key Research Challenges |

| Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. | Catalyst loading, substrate scope, and scalability. |

| Transition Metal Catalysis | High efficiency, diverse reaction pathways. | Ligand design for stereocontrol, catalyst cost and toxicity. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. beilstein-journals.orgresearchgate.netnih.gov | Substrate scope, quantum efficiency, and scalability. |

| Biocatalysis | High enantioselectivity, green reaction conditions. nih.govchemistryworld.com | Enzyme discovery and engineering, substrate specificity. |

Novel Reaction Discovery for the Methylene (B1212753) Azetidinone Scaffold

The exocyclic methylene group in this compound is a key functional handle for further chemical transformations. Discovering novel reactions that exploit the reactivity of this moiety can significantly expand the synthetic utility of this scaffold.

Cycloaddition Reactions: The electron-deficient nature of the double bond makes it a promising candidate for various cycloaddition reactions.

1,3-Dipolar Cycloadditions: Reactions with 1,3-dipoles such as nitrile oxides, azomethine ylides, and diazo compounds could lead to the synthesis of novel spirocyclic β-lactam derivatives. wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgrsc.org These spirocycles are of interest due to their rigid three-dimensional structures, which are often found in biologically active molecules. nih.gov

Diels-Alder Reactions: The methylene group can act as a dienophile in [4+2] cycloaddition reactions with various dienes. wikipedia.orgnih.govsigmaaldrich.comyoutube.com This would provide access to complex polycyclic β-lactam structures that are not easily accessible through other methods. The stereoselectivity of these reactions could be controlled by the existing stereocenter on the β-lactam ring or by the use of chiral catalysts.

C-H Activation: Direct functionalization of the C-H bonds of the this compound scaffold represents a highly atom-economical approach to introduce new functional groups. nih.govyoutube.com Research could focus on developing transition-metal catalyzed methods for the selective C-H activation of the phenyl ring or the methylene group, allowing for arylation, alkylation, or other modifications.

Expansion of Synthetic Utility to Non-Traditional Chemical Transformations

Beyond traditional organic reactions, future research should explore the application of this compound in less conventional chemical transformations, opening up new avenues in materials science and medicinal chemistry.

Ring-Opening Polymerization: The strained β-lactam ring is susceptible to ring-opening. The presence of the exocyclic double bond could allow for ring-opening metathesis polymerization (ROMP) or other polymerization techniques to synthesize novel polymers with unique properties. The resulting polymers could have applications in drug delivery, biomaterials, or as specialty plastics.

Medicinal Chemistry and Chemical Biology: The β-lactam core is a well-known pharmacophore, and the methylene group provides a site for conjugation to other molecules. nih.gov Future work could involve the synthesis of derivatives of this compound and their evaluation as potential therapeutic agents, for example, as enzyme inhibitors or as probes for studying biological processes. The exocyclic double bond could be used for "click" chemistry reactions to attach fluorescent tags, affinity labels, or drug molecules.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry can play a crucial role in guiding and accelerating research on this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the mechanisms of existing and potential new reactions. researchgate.netnih.govmdpi.comdntb.gov.ua By modeling transition states and reaction pathways, researchers can gain insights into the factors that control selectivity and reactivity. This understanding can then be used to design more efficient and selective catalysts and to predict the outcomes of new reactions.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing experimental data to predict the stereoselectivity and yield of reactions for the synthesis of β-lactams. bohrium.comarxiv.orgarxiv.orgnih.govresearchgate.net As more data becomes available for reactions involving this compound, machine learning models could be developed to predict optimal reaction conditions and to identify promising new catalyst structures. This predictive capability would significantly reduce the amount of trial-and-error experimentation required, accelerating the pace of discovery.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting stereochemical outcomes, designing novel catalysts. researchgate.netnih.govmdpi.comdntb.gov.ua |

| Machine Learning | Predicting reaction outcomes (yield and selectivity), optimizing reaction conditions, identifying novel catalysts. bohrium.comarxiv.orgarxiv.orgnih.govresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for 3-methylidene-1-phenylazetidin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Key Steps : The synthesis typically involves cyclization of β-lactam precursors or [2+2] cycloaddition reactions between ketenes and imines. For example, azetidinone derivatives are often synthesized via Staudinger reactions under anhydrous conditions .

- Optimization Parameters :

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like ring-opening.

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve yield by stabilizing intermediates .

- Analytical Validation : Confirm purity via HPLC (≥95%) and structural integrity via / NMR (e.g., characteristic carbonyl signals at ~170 ppm) .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement), ensuring data-to-parameter ratios >10 to minimize overfitting .

- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated modes (e.g., B3LYP/6-311+G(d,p)) to assign stereosensitive peaks (e.g., C=O stretch at ~1750 cm⁻¹) .

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers, validated by polarimetry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., at M06-2X/def2-TZVP level) to predict regioselectivity in nucleophilic attacks. For example, calculate activation energies for ring-opening by amines vs. thiols .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO mixtures) to assess steric hindrance from the phenyl group .

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in biological activity data for azetidinone derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against cancer cell lines) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Use fluorescence quenching assays to verify target engagement (e.g., binding to tubulin or kinases) and rule off-target effects .

- Dose-Response Refinement : Conduct high-content screening (HCS) with varying concentrations (1 nM–100 µM) to distinguish cytotoxic vs. cytostatic effects .

Q. How can crystallographic data inform the design of azetidinone-based enzyme inhibitors?

Methodological Answer:

- Cocrystallization : Soak this compound into enzyme crystals (e.g., β-lactamase) and collect data at synchrotron sources (1.0–1.2 Å resolution) .

- Electron Density Maps : Use SHELXE to identify hydrogen-bonding interactions (e.g., between the azetidinone carbonyl and catalytic serine residues) .

- Structure-Activity Relationships (SAR) : Correlate binding poses (e.g., from PyMOL) with inhibitory potency (e.g., values) to optimize substituents .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in azetidinone synthesis and bioactivity assays?

Methodological Answer:

- SOPs for Synthesis : Document inert atmosphere protocols (Ar/N₂) and moisture-sensitive steps (e.g., Schlenk techniques) to prevent hydrolysis .

- Bioassay Controls : Include reference inhibitors (e.g., paclitaxel for cytotoxicity assays) and validate cell-line authenticity via STR profiling .

- Data Archiving : Deposit raw crystallographic data (e.g., CIF files) in public repositories (CCDC, PDB) and share spectral libraries (NMR, MS) via Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.